5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. This compound is part of a broader class of thiadiazole derivatives known for applications in medicinal chemistry and materials science .
For example, 5-amino-1,2,4-thiadiazole derivatives are prepared using modified Kurzer methods (thiourea cyclization with halogens or sulfonyl chlorides) . Characterization often involves LC-MS (e.g., m/z=355 [M+H]⁺ for a related chlorinated thiadiazole ) and ¹³C NMR, where the chlorine and -CF₃ substituents produce distinct shifts (e.g., δC 153.62–160.67 for thiadiazole carbons ).
Properties
IUPAC Name |
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-2-1-3-6(4-5)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCBGATYRHEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199641 | |
| Record name | 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138426-29-6 | |
| Record name | 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138426-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. For instance, the reaction of 3-(trifluoromethyl)benzohydrazide with thiophosgene under controlled conditions can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Physical Properties :
- Molecular Weight : ~295.7 g/mol (estimated from similar compounds ).
- Lipophilicity : High due to the -CF₃ and aromatic substituents, enhancing membrane permeability.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Key Structural Analogs and Properties
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity compared to -Cl or -F substituents, affecting reactivity in nucleophilic substitutions .
- Biological Activity : Chlorine at position 5 is conserved in antimicrobial and antiviral analogs (e.g., 52–80% yields for chlorinated thiadiazoles with anti-HIV activity ).
Heterocyclic Core Modifications
1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole
- This may enhance interactions with biological targets (e.g., enzymes or receptors) .
- Oxadiazole Core (): Oxygen reduces lipophilicity but improves metabolic stability.
Biological Activity
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole (CAS No. 672-35-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thiadiazole family, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.
- Molecular Formula : C₃ClF₃N₂S
- Molecular Weight : 188.56 g/mol
- CAS Number : 672-35-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent and its effects on different cancer cell lines.
Anticancer Activity
Recent research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inducing apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective growth inhibition:
- MCF-7 (breast cancer): IC50 = 0.28 µg/mL
- HepG2 (liver cancer): IC50 = 10.10 µg/mL
These results suggest that the incorporation of the trifluoromethyl group increases the potency of these compounds against tumor cells by enhancing their ability to penetrate cellular membranes and interact with biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiadiazole ring and the introduction of various substituents can significantly alter the biological activity of these compounds. For example:
| Compound | Substituent | IC50 (µg/mL) | Activity Description |
|---|---|---|---|
| 4i | Benzyl piperidine | 2.32 | Most potent antitumor activity |
| 4e | o-Ethoxyphenyl | 5.36 | Enhanced activity compared to other derivatives |
| 5a | Hydrophobic groups | 26.12 | Lower activity compared to others |
These findings underscore the importance of molecular modifications in optimizing anticancer efficacy.
Case Studies
- In Vivo Studies : A study demonstrated the targeting ability of a related compound in a sarcoma-bearing mouse model, showing significant tumor reduction and highlighting the potential for clinical application.
- Apoptotic Mechanisms : Investigations into the mechanisms of action revealed that these compounds induce apoptosis through mitochondrial pathways and caspase activation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of thiourea derivatives with chloro-substituted precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 6–24 hours. Reaction optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiourea to chloro precursor) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Yield Optimization : A 99% yield was achieved using flash column chromatography (SiO₂, hexane:ethyl acetate gradients) and rigorous drying of intermediates . Lower yields (25–65%) in other studies highlight the sensitivity to moisture and competing side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H/¹³C/¹⁹F NMR confirm substitution patterns (e.g., trifluoromethyl at C3-phenyl, chlorine at C5-thiadiazole) .
- IR : Stretching frequencies for C-Cl (~750 cm⁻¹) and C=S (~1250 cm⁻¹) validate core heterocycle formation .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 293.1) .
Q. What preliminary biological screening assays are relevant for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with IC₅₀ values reported at 8–32 µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) showing dose-dependent cytotoxicity (IC₅₀: 10–50 µM) .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict binding modes to biological targets?
- Protocol :
- Target Preparation : Retrieve protein structures (PDB ID) and remove water/cofactors.
- Ligand Preparation : Generate 3D conformers of the thiadiazole derivative using Open Babel.
- Docking : Use AutoDock Vina with a grid box covering the active site (e.g., EGFR kinase). Adjust exhaustiveness to 32 for accuracy .
Q. What structural modifications enhance bioactivity, and how are SAR studies designed?
- SAR Strategies :
- Trifluoromethyl Substitution : Replace with -CF₂H or -OCF₃ to modulate lipophilicity (logP) and target affinity .
- Heterocycle Fusion : Attach triazolo or pyrimidine rings to the thiadiazole core, improving DNA intercalation (e.g., ∆Tm = +5°C in thermal denaturation assays) .
- Data Analysis : Multivariate regression of IC₅₀ vs. electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Q. How do advanced analytical techniques resolve conflicting data in degradation studies?
- Techniques :
- HRMS-TOF : Identifies degradation products (e.g., sulfoxide/sulfone derivatives) with ppm-level mass accuracy .
- Hyphenated Methods : LC-NMR or LC-ESI-MS/MS correlate chromatographic peaks with structural fragments .
Q. What mechanistic insights explain contradictory reports on its mode of action?
- Conflicting Evidence : Some studies propose DNA intercalation (via ethidium displacement assays) , while others suggest enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) .
- Resolution : Use in silico target profiling (PharmMapper) combined with RNA-seq of treated cells to map pathways (e.g., apoptosis vs. ROS generation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
